Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate
Description
Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate is a structurally complex spirocyclic compound featuring a 5-azaspiro[2.5]octane core. The molecule contains two critical protective groups:
- A tert-butoxycarbonyl (Boc) group on the amino moiety, which enhances stability during synthetic processes.
- A benzyl ester group, which facilitates selective deprotection under hydrogenolytic conditions.
This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for constructing constrained peptidomimetics or spirocyclic scaffolds in drug discovery . Its rigid spirocyclic architecture imparts conformational restriction, making it valuable for modulating biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-16-12-20(16)10-7-11-22(14-20)18(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYXKQZMOSNBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate (abbreviated as Z-5-Acylated Azaspiro[2.5]octane) is a synthetic organic compound notable for its unique spirocyclic structure and potential biological applications. This article explores the biological activity, synthesis, and research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 360.454 g/mol
- Functional Groups : The compound contains a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and reactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for further investigation in treating infections.
- Anticancer Potential : Compounds with similar structures have been explored for their anticancer properties, indicating that this compound may also exhibit similar effects through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : Interaction studies have demonstrated that this compound can bind to specific enzymes, potentially modulating their activity. This property is crucial for drug development, particularly in targeting metabolic pathways involved in diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits potential antimicrobial effects | |
| Anticancer | May induce apoptosis in cancer cells | |
| Enzyme Inhibition | Binds to enzymes, modulating activity |
Synthesis of this compound
The synthesis typically involves multi-step processes, including:
- Formation of the Spirocyclic Structure : Utilizing starting materials such as benzylamine and appropriate cyclic precursors.
- Protection of the Amine Group : The Boc group is introduced to enhance stability during subsequent reactions.
- Carboxylation : The introduction of the carboxylic acid functionality at the appropriate position on the spirocyclic framework.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
-
Antimicrobial Activity Study :
- A study investigated the antimicrobial properties of various derivatives against common bacterial strains.
- Results indicated significant inhibition zones compared to control compounds, suggesting potential as a new antimicrobial agent.
-
Anticancer Mechanism Exploration :
- Research focused on the effect of this compound on cancer cell lines revealed that it induces apoptosis through mitochondrial pathways.
- Flow cytometry analysis confirmed increased levels of pro-apoptotic markers.
-
Enzyme Binding Studies :
- Molecular docking simulations indicated strong binding affinities to specific target enzymes involved in metabolic pathways.
- These findings support further development as a therapeutic agent targeting metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Azaspiro Family
Below is a comparative analysis of the target compound with related azaspiro derivatives, focusing on structural features, functional groups, and applications.
Key Observations:
Spiro Ring Size and Heteroatoms :
- The target compound’s 5-azaspiro[2.5]octane core (8-membered ring with a 5-membered spiro junction) offers greater conformational flexibility compared to smaller spiro systems like 2.4-heptane derivatives .
- The inclusion of an oxygen atom in 1-oxa-5-azaspiro[2.4]heptane (e.g., tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate) modifies electronic properties and may reduce stability under acidic conditions .
Functional Group Variations :
- The Boc-amine in the target compound provides acid-labile protection , critical for sequential deprotection strategies in peptide synthesis, whereas benzyl 5-azaspiro[2.5]octane-5-carboxylate lacks this functionality .
- The carboxylic acid group in (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid allows for direct coupling reactions, unlike the ester-terminated analogues .
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Condensation | p-TsOH, CH₂Cl₂, 0–5°C | 60–70% |
| Cyclization | EDCI, DMF, RT | 75–85% |
| Purification | Ethanol recrystallization | Purity >98% |
Basic: How is the molecular structure of this compound validated in academic research?
Answer:
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons and carbons in the spirocyclic framework (e.g., tert-butyl group at δ 1.4 ppm, benzyl protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 345.18 for C₁₉H₂₅N₂O₄) .
- X-ray Crystallography : Resolve spatial arrangement of the spirocyclic core and substituents .
Q. Example Data :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.4 (s, 9H, tert-butyl), δ 5.1 (s, 2H, benzyl CH₂) |
| HRMS | m/z 345.18 (calculated for C₁₉H₂₅N₂O₄) |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) arise from variations in assay conditions or impurities. Methodological strategies include:
Replicate Experiments : Standardize assay protocols (e.g., consistent pH, temperature, and enzyme concentrations) .
Purity Verification : Use HPLC-MS to confirm compound integrity (>99% purity) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate target interactions .
Case Study : A reported IC₅₀ discrepancy of 10 µM vs. 50 µM for kinase inhibition was resolved by identifying residual DMF (from synthesis) as an assay interferent .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Answer:
Mechanistic studies focus on:
- Enzyme Inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition of proteases, suggesting allosteric binding .
- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) show moderate affinity (Kᵢ ~100 nM) for GPCRs .
- Molecular Dynamics (MD) Simulations : Predict stabilization of α-helical structures in target proteins via hydrogen bonding with the carbamate group .
Q. Key Findings :
| Target | Mechanism | Technique | Reference |
|---|---|---|---|
| Protease X | Non-competitive inhibition | Kinetic assay | |
| GPCR Y | Partial agonist | Radioligand binding |
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
SAR strategies include:
Functional Group Modifications :
- Replace tert-butyl with isopropyl to assess steric effects.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring .
Spirocyclic Core Alterations : Synthesize 6- or 7-membered spiro analogs to evaluate ring size impact .
High-Throughput Screening (HTS) : Test libraries in cellular assays (e.g., cytotoxicity, cAMP modulation) to prioritize leads .
Q. Example Derivative Data :
| Derivative | Modification | Activity (IC₅₀) |
|---|---|---|
| A | -NO₂ at benzyl | 2.5 µM (Protease X) |
| B | 6-membered spiro | Inactive |
Advanced: How does the compound’s reactivity vary under different alkylation conditions?
Answer:
Competing pathways (e.g., N- vs. O-alkylation) depend on:
- Base Selection : Use of NaH (strong base) favors N-alkylation, while K₂CO₃ promotes O-alkylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group .
- Temperature : Lower temps (0°C) reduce side reactions (e.g., hydrolysis of tert-butyl group) .
Q. Optimized Protocol :
| Reaction | Conditions | Yield |
|---|---|---|
| N-Alkylation | NaH, DMF, 0°C | 85% |
| O-Alkylation | K₂CO₃, MeCN, RT | 60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
